2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine
Overview
Description
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine is a chemical compound that features a piperidine ring substituted with a difluoroethyl group and a pyridine ring
Mechanism of Action
- The primary target of this compound is serine/threonine-protein kinase B-raf . B-raf is a crucial enzyme involved in cell signaling pathways, particularly the MAPK/ERK pathway.
Target of Action
Pharmacokinetics (ADME)
- Information on absorption is not available . The volume of distribution remains unspecified. The compound undergoes metabolic transformations, but specific details are lacking. Excretion pathways and rates are not well-documented.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.
Coupling with Pyridine: The final step involves coupling the piperidine derivative with a pyridine ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery, particularly for its activity against various biological targets.
Biological Studies: It is used in studies to understand its interaction with biological systems and its potential therapeutic effects.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceutical and chemical industries.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, matrine, berberine, and tetrandine share the piperidine moiety and exhibit various biological activities.
Pyridine Derivatives: Compounds such as 2-(2-pyridyl)ethylamine and 4-(1,1-difluoroethyl)pyridin-2-amine are structurally similar and have comparable applications.
Uniqueness
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine is unique due to the presence of both the difluoroethyl group and the piperidine-pyridine framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[4-(1,1-difluoroethyl)piperidin-1-yl]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3/c1-12(13,14)9-4-7-17(8-5-9)11-10(15)3-2-6-16-11/h2-3,6,9H,4-5,7-8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHQFCIYSFODOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C2=C(C=CC=N2)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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